molecular formula C18H17FN4O2S B2515070 N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105201-21-5

N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2515070
CAS No.: 1105201-21-5
M. Wt: 372.42
InChI Key: DCOAPAWHYMDLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at position 1 with a 4-fluorophenyl carboxamide group and at position 3 with a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl moiety.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-13-5-7-14(8-6-13)20-18(24)23-9-1-3-12(11-23)16-21-22-17(25-16)15-4-2-10-26-15/h2,4-8,10,12H,1,3,9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOAPAWHYMDLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential as a drug candidate.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a fluorophenyl group, and an oxadiazole moiety. Its molecular formula is C15H12FN3O2SC_{15}H_{12}FN_3O_2S, and it possesses a molecular weight of approximately 349.4 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it has been linked to various biological activities.

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Studies suggest that this compound may activate apoptotic pathways in cancer cells, potentially through upregulation of p53 and caspase pathways .

Antimicrobial Activity

A study on oxadiazole derivatives found that many exhibited significant antimicrobial properties. For example, derivatives similar to this compound demonstrated effective inhibition against various pathogens with minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundMIC (μg/mL)Activity Type
7b0.22Antibacterial
100.25Antifungal

Anticancer Activity

Research has shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, derivatives exhibited IC50 values indicating potent activity against these cell lines, with some compounds achieving values as low as 0.65 µM .

Cell LineIC50 (μM)Compound
MCF-70.6517a
HeLa2.4117b

Case Studies

  • MCF-7 Cell Line Study : In vitro studies demonstrated that this compound significantly increased apoptosis markers such as cleaved caspase-3 and p53 expression levels .
  • Antimicrobial Efficacy : A series of experiments revealed that this compound could effectively inhibit biofilm formation by Staphylococcus aureus, suggesting potential use in treating resistant bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:

Structural and Functional Differences

Compound Name Core Structure Heterocycle(s) Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Piperidine 1,3,4-Oxadiazole, Thiophene - 4-Fluorophenyl carboxamide
- 5-(Thiophen-2-yl)-1,3,4-oxadiazole
Not provided Estimated ~390–410
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide Piperidine 1,3,4-Thiadiazole - 4-Fluorophenyl carboxamide
- Piperidin-3-yl
C₁₄H₁₅FN₄OS 306.36
1-((4-Fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide Piperidine 1,3,4-Oxadiazole, Thiophene - 4-Fluorophenyl sulfonyl
- Piperidine-4-carboxamide
C₁₈H₁₇FN₄O₄S₂ 436.50
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide Piperidine 1,3,4-Oxadiazole - 3-(Trifluoromethyl)phenyl carboxamide
- 5-(Trifluoromethyl)oxadiazole
C₁₆H₁₄F₆N₄O₂ 408.30
1-(4-Fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide Pyrrolidine 1,3,4-Thiadiazole - 4-Fluorophenyl carboxamide
- 5-Isopropylthiadiazole
C₁₇H₁₈FN₄O₂S 361.42

Key Observations

Core Structure: The target compound and , and use a piperidine core, while employs a pyrrolidine (5-membered ring).

Heterocyclic Motifs :

  • Oxadiazole vs. Thiadiazole : The target compound and use 1,3,4-oxadiazole (N₂O), whereas feature 1,3,4-thiadiazole (N₂S). Thiadiazoles are more lipophilic, which may improve membrane permeability but reduce solubility.

The 4-fluorophenyl group in the target, , and is a common pharmacophore for enhancing bioavailability and target affinity.

Molecular Weight :

  • The target’s estimated molecular weight (~390–410) aligns with oxadiazole-containing analogs like (408.30) but is lower than (436.50), which includes a sulfonyl group. Higher molecular weights in may correlate with increased steric hindrance.

Implications for Research and Development

  • Bioactivity : Thiophene-containing compounds (target and ) are often explored as kinase inhibitors or antimicrobial agents. The oxadiazole-thiophene combination may synergize in targeting electron-deficient active sites.
  • Solubility : The sulfonyl group in likely improves aqueous solubility compared to the target compound, though this may come at the cost of synthetic complexity.
  • Metabolic Stability : The trifluoromethyl groups in suggest resistance to oxidative metabolism, a property the target compound may lack due to its thiophene moiety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of thiadiazole precursors (e.g., using phosphorus oxychloride) and coupling with fluorophenyl-piperidine intermediates . Key steps include:

  • Cyclization : Refluxing in dimethylformamide (DMF) or ethanol under controlled pH.
  • Coupling : Amide bond formation between the oxadiazole-thiophene moiety and the piperidine-carboxamide group.
  • Optimization : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity, while reaction time and temperature adjustments enhance yields .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (thiophene, fluorophenyl) and piperidine/aliphatic signals. For example, the fluorophenyl group shows distinct deshielded aromatic protons at ~7.2–7.8 ppm .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) groups in the carboxamide and oxadiazole rings .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₉H₁₆FN₅O₂S) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 μM.
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinase activity).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase). The oxadiazole and thiophene moieties likely engage in π-π stacking, while the fluorophenyl group may occupy hydrophobic pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
  • QSAR : Corrogate substituent effects (e.g., replacing thiophene with furan) on activity using Hammett constants .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodology :

  • Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Solubility checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers. Poor solubility in aqueous media (common for lipophilic heterocycles) may lead to false negatives .
  • Metabolic stability : Test liver microsome stability to rule out rapid degradation .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this chemical series?

  • Methodology :

  • Fragment replacement : Synthesize analogs with modified heterocycles (e.g., 1,2,4-triazole instead of oxadiazole) and compare IC₅₀ values .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., carboxamide NH) using MOE or Schrödinger.
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

Q. How can reaction conditions be statistically optimized for scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables: temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.1–1 mol%) .
  • Response surface methodology (RSM) : Optimize yield and purity using central composite design .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.